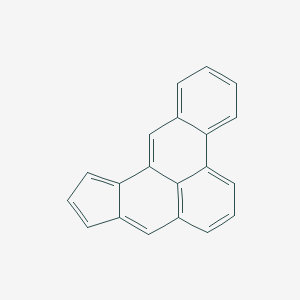

Benzo(de)cyclopent(a)anthracene

Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Fundamental Chemical Sciences and Environmental Contexts

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. nih.govtpsgc-pwgsc.gc.ca In the realm of fundamental chemical sciences, PAHs are of immense interest due to their fascinating electronic properties and have applications in cutting-edge optoelectronic technologies, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). acs.org Their planar structures and delocalized pi-electron systems give rise to unique photophysical and electronic behaviors, making them foundational models for understanding aromaticity and valuable components in the development of novel materials.

From an environmental perspective, PAHs are significant as widespread and persistent organic pollutants. tandfonline.com They are primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, wood, and tobacco. nih.govtpsgc-pwgsc.gc.cagov.nt.ca Consequently, they are ubiquitous in the environment, found in the air, water, and soil. nih.govgov.nt.cafrontiersin.org Natural sources like forest fires and volcanic eruptions contribute to their presence, but anthropogenic activities, including industrial processes, vehicle emissions, and waste incineration, are the major sources of PAH pollution. nih.govtandfonline.com

The environmental concern surrounding PAHs stems from their persistence and the fact that many are known or suspected carcinogens, mutagens, and teratogens. nih.govfrontiersin.org High-molecular-weight PAHs are particularly detrimental to environmental and human health due to their stability and hydrophobicity. tandfonline.com Because of their potential to cause adverse effects in living organisms, several PAHs are listed as priority pollutants by environmental agencies worldwide. gov.nt.ca

Unique Structural Features and Academic Interest in Cyclopentafused PAHs, with a Focus on Benzo(de)cyclopent(a)anthracene

Within the vast family of PAHs, those that incorporate a five-membered ring fused to the polycyclic aromatic system, known as cyclopentafused polycyclic aromatic hydrocarbons (CP-PAHs), have garnered considerable academic interest. acs.org The presence of the cyclopentane (B165970) ring introduces unique structural and electronic properties that distinguish them from their all-benzenoid counterparts. These compounds often exhibit high electron affinity, notable reactivity, and are considered promising for applications in materials science. acs.orgrsc.org

The fusion of the five-membered ring can induce strain and alter the planarity of the molecule, which in turn influences its chemical and physical properties. Researchers are intrigued by how these structural modifications affect the electronic behavior and reactivity of the molecule. acs.org The synthesis of CP-PAHs is an active area of research, with chemists developing new methods for their construction. rsc.orgnih.gov

This compound is a specific example of a CP-PAH. Its structure consists of a cyclopentane ring fused to a benz[a]anthracene framework. The academic interest in this molecule and its isomers lies in understanding how this specific fusion pattern impacts its properties. For instance, different isomers of cyclopentafused benz[a]anthracene can exhibit varying levels of mutagenicity. nih.gov The study of such compounds contributes to a deeper understanding of structure-activity relationships within the broader class of PAHs.

Historical Context and Evolution of Research on this compound and Related Isomers

The study of polycyclic aromatic hydrocarbons has a long history, dating back to the discovery of anthracene (B1667546) in coal tar in the 19th century. Early research focused on the isolation and characterization of these compounds from fossil fuels. nerc.ac.uk The recognition of the carcinogenic properties of some PAHs in the early 20th century spurred significant research into their biological effects. researchgate.net

Research into cyclopentafused PAHs is a more recent development. The interest in these specific compounds grew as analytical techniques became more sophisticated, allowing for the detection and identification of a wider range of PAHs in environmental samples and combustion products. nih.govnerc.ac.uk For example, a previously unidentified peak in chromatograms of wood smoke extracts was later suggested to be a cyclopentafused isomer of benz(a)anthracene (B33201). nih.gov

The evolution of research has been driven by the desire to understand the fundamental chemistry of these strained aromatic systems and their potential applications in materials science. acs.orgrsc.org Furthermore, the identification of highly mutagenic cyclopentafused isomers of benz(a)anthracene has fueled research into their environmental and toxicological significance. nih.gov The study of historical records, such as sediment cores, has allowed scientists to track the deposition of PAHs over time, linking their presence to industrial activities and historical events. nerc.ac.uknih.govnih.govresearchgate.netresearchgate.net This historical perspective provides valuable context for understanding the sources and long-term environmental fate of PAHs, including cyclopentafused species.

Data Tables

Table 1: Properties of a Related PAH: Benz[a]anthracene

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₂ | regenesis.comwikipedia.org |

| Molar Mass | 228.294 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless to yellow-brown solid | nih.gov |

| Melting Point | 158 °C | wikipedia.org |

| Boiling Point | 438 °C | wikipedia.org |

| Water Solubility | 0.01 mg/L | tpsgc-pwgsc.gc.ca |

| log Koc | 5.3 - 7.0 | tpsgc-pwgsc.gc.ca |

Structure

2D Structure

3D Structure

Properties

CAS No. |

198-46-9 |

|---|---|

Molecular Formula |

C20H12 |

Molecular Weight |

252.3 g/mol |

IUPAC Name |

pentacyclo[10.7.1.02,6.08,20.013,18]icosa-1(19),2,4,6,8(20),9,11,13,15,17-decaene |

InChI |

InChI=1S/C20H12/c1-2-8-16-14(5-1)12-19-17-9-3-6-13(17)11-15-7-4-10-18(16)20(15)19/h1-12H |

InChI Key |

FZPMEKAWJMWZAT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C4=CC=CC4=CC5=C3C2=CC=C5 |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C4=CC=CC4=CC5=C3C2=CC=C5 |

Other CAS No. |

198-46-9 |

Synonyms |

Benzo[de]cyclopent[a]anthracene |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benzo De Cyclopent a Anthracene

Established Synthetic Pathways for Benzo[de]cyclopent[a]anthracene and its Structural Analogues

The construction of the benzo[de]cyclopent[a]anthracene core and related structures involves a variety of synthetic strategies, often building upon simpler aromatic precursors through cyclization and annulation reactions. These methods are critical for accessing the complex architecture of cyclopentafused PAHs. rsc.org

Precursor Compounds and Reaction Mechanisms in Chemical Synthesis

The synthesis of cyclopentafused PAHs (CP-PAHs) can be achieved through several mechanistic pathways, often starting from readily available aromatic compounds. One effective method involves the use of 2-aryl-substituted anilines as precursors. rsc.org In this approach, a reactive diazonium intermediate is generated in situ from the aniline (B41778) using a nitrite (B80452) source like tert-butyl nitrite (tBuONO) under mild, room-temperature conditions. rsc.orgresearchgate.net This intermediate then undergoes an intramolecular aromatic substitution with a tethered polycyclic aromatic moiety to form the cyclopentafused ring system. rsc.org

Another fundamental approach is cyclodehydrogenation, where precursor molecules are converted into the target PAH through the formation of new carbon-carbon bonds and the elimination of hydrogen. nih.gov Computational studies using Density Functional Theory (DFT) have been employed to understand the reaction mechanisms for the conversion of alternant PAHs into nonalternant CP-PAHs. These studies analyze processes like 5/6-ring switching and hydrogen atom scrambling. nih.gov

For larger PAHs, growth mechanisms have been investigated, such as the reaction of naphthalene (B1677914) with indenyl radicals, which can lead to the formation of benzo[a]anthracene derivatives. nih.gov This process involves a sequence of addition, ring closure, intramolecular hydrogen shifts, and elimination steps. nih.gov Similarly, the hydrogen-abstraction/acetylene-addition (HACA) mechanism is considered a key pathway for the formation and growth of PAHs, including CP-PAHs, under combustion conditions. researchgate.net

Common starting materials for the synthesis of the analogous benz[a]anthracene include naphthalene, phenanthrene (B1679779), and their derivatives. nih.gov Established methods include the Friedel-Crafts reaction of naphthalene with phthalic anhydride, the cyclization of o-toluylnaphthalene, and the reaction of phenanthrene with succinic anhydride. nih.gov

Table 1: Precursor Compounds for Synthesis of Analogous PAHs

| Target Compound/Class | Precursor(s) | Reagent/Condition | Reference |

|---|---|---|---|

| Cyclopenta-fused PAHs | 2-Aryl-substituted anilines | tBuONO | rsc.org |

| Cyclopenta[cd]pyrene | Benzo[c]phenanthrene | Cyclodehydrogenation | nih.gov |

| Benzo[a]anthracene | Naphthalene, Indenyl radical | High temperature | nih.gov |

| Benz[a]anthracene | Naphthalene, Phthalic anhydride | Friedel-Crafts reaction | nih.gov |

| Benz[a]anthracene | o-Toluylnaphthalene | Cyclization | nih.gov |

Strategies for Regio- and Stereocontrolled Synthesis of Cyclopentafused PAHs

Achieving regioselectivity is crucial in the synthesis of complex PAHs to ensure the formation of the desired isomer. Various strategies have been developed to control the outcome of cyclization reactions.

Palladium-catalyzed reactions are prominent in achieving high regioselectivity. For instance, an efficient and highly regioselective method to construct substituted tetracyclic benz[a]anthracene derivatives involves a palladium-catalyzed tandem C-H activation/bis-cyclization of propargylic carbonates with terminal alkynes. nih.gov Another sophisticated strategy for synthesizing the benzo[a]anthracene skeleton employs a multi-step sequence of Suzuki-Miyaura coupling, isomerization, and ring-closing metathesis. nih.govresearchgate.net This approach allows for the controlled assembly of the final structure from smaller, well-defined fragments. nih.gov

Photochemical cyclization offers another route for regiospecific synthesis. The Mallory reaction, using stoichiometric amounts of iodine, can produce specific isomers of methylchrysenes, an analogous PAH, in high yields. mdpi.com Regiocontrol can also be achieved by using a directing group that is eliminated during the reaction. For example, an ortho-methoxy group can direct the cyclization, after which it is removed under acidic, oxygen-free conditions to yield a single product isomer. mdpi.com

Lewis acid-mediated intramolecular cyclizations have also been reported. Zinc bromide (ZnBr₂), for example, can mediate the regioselective annulation of asymmetric 1,2-diarylmethine dipivalates to produce various anthracene (B1667546) derivatives with high yields under mild conditions. beilstein-journals.org

Parallel Synthesis and Purification Techniques for Anthracene-Tagged Substrates in Relation to Analogous Structures

Parallel synthesis allows for the rapid generation of a library of compounds. A key challenge in solution-phase parallel synthesis is the purification of the products. One effective strategy involves the use of "chemical tags" that allow for the selective removal of the desired product from the reaction mixture. acs.orgacs.org

A notable application of this is the use of anthracene-tagged substrates. acs.orgacs.orgnih.gov In this method, a substrate is attached to an anthracene moiety, which acts as a fluorescent tag and a diene for a subsequent Diels-Alder reaction. acs.org The anthracene tag facilitates reaction monitoring by TLC due to its fluorescence. acs.org After the desired chemical transformation on the substrate is complete, a polymer-bound dienophile, such as an N-benzylmaleimide resin, is added to the crude reaction mixture. acs.orgacs.org

The anthracene-tagged product is selectively captured by the resin via a Diels-Alder cycloaddition reaction. acs.org The excess reagents and byproducts can then be washed away. Finally, the purified product is cleaved from the resin, yielding the desired compound in high purity. acs.orgacs.org This "catch-and-release" technique has been successfully used in multi-step syntheses, demonstrating its utility for creating libraries of complex molecules analogous to benzo[de]cyclopent[a]anthracene. acs.org

Table 2: Parallel Synthesis and Purification via Anthracene Tagging

| Step | Description | Reagents/Materials | Purpose | Reference |

|---|---|---|---|---|

| 1. Tagging | Substrate is esterified with an anthracene derivative. | Anthracene-containing alcohol | Introduce the chemical tag. | acs.org |

| 2. Synthesis | Chemical reactions (e.g., Stille coupling) are performed on the tagged substrate. | Various reagents (e.g., organostannanes, Pd catalyst) | Create the desired molecular structure. | acs.org |

| 3. Capture | The crude reaction mixture is treated with a polymer-bound dienophile. | N-benzylmaleimide resin | Selectively sequester the anthracene-tagged product. | acs.orgacs.org |

| 4. Purification | The resin is washed to remove unreacted materials and byproducts. | Solvents | Isolate the resin-bound product. | acs.org |

Functionalization and Derivatization Reactions of the Benzo[de]cyclopent[a]anthracene Core

The functionalization of the core PAH structure is essential for tuning its physical, chemical, and biological properties. This can involve the introduction of various substituents or the incorporation of heteroatoms into the aromatic framework.

Introduction of Heteroatoms and Substituents

The incorporation of heteroatoms such as nitrogen, boron, or oxygen into the PAH scaffold can significantly alter the electronic structure, HOMO-LUMO gap, and photophysical properties. mdpi.com This "doping" of the carbon framework can produce n-type or p-type semiconductor materials. mdpi.com

A modular synthetic platform has been developed that uses highly reactive heterocyclic strained intermediates, such as cyclic alkynes and arynes, to build heteroatom-containing PAHs. nih.govgoogle.com These transient species are generated in situ and trapped by oxadiazinones in a cascade of pericyclic reactions to rapidly construct complex heterocyclic aromatic systems. nih.gov This method allows for the strategic placement of heteroatoms within the final PAH structure. google.com

Nitrogen-doped PAHs (aza-PAHs) are of particular interest. researchgate.net Aza-analogs of cyclopentafused PAHs can be synthesized through methods like Brønsted-acid-mediated cycloisomerization followed by palladium-catalyzed C-H activation. researchgate.net Green chemistry approaches have also been developed, such as the one-pot synthesis of oxa-aza-benzo[a]anthracene derivatives in an aqueous micellar system. researchgate.net Furthermore, functionalized helical BN-benzo[c]phenanthrenes have been synthesized, where a C-C bond is replaced by an isoelectronic B-N bond. rsc.org

Besides heteroatoms, various substituents can be introduced onto the anthracene framework. Halogenated anthracenes, for instance, can be prepared via cobalt-catalyzed cyclotrimerization followed by halodesilylation, and these halogenated derivatives serve as versatile precursors for further functionalization through cross-coupling reactions. nih.gov

Synthesis of Biologically Relevant Derivatives for Mechanistic Probing

Cyclopentafused PAHs are recognized as a class of biologically active chemicals, with some exhibiting mutagenic and carcinogenic properties. researchgate.net The strain in the five-membered ring fused to the larger aromatic system is thought to contribute to their electronic activity and, consequently, their biological effects. researchgate.net Therefore, the synthesis of specific derivatives is crucial for mechanistic studies to understand their mode of action.

Alkylated PAHs, for example, are often more potent agonists of the aryl hydrocarbon receptor (AHR), which regulates PAH metabolism, than their parent compounds. mdpi.com The synthesis of pure, single isomers of methylated PAHs is therefore essential for toxicological studies and for elucidating the structure-activity relationships. mdpi.com

The synthesis of benzo[a]carbazole derivatives, which contain a nitrogen heterocycle fused to the aromatic system, provides another class of biologically relevant compounds. nih.gov These structures are found in natural alkaloids and synthetic chemicals and can be prepared via intramolecular cyclization of appropriate precursors, catalyzed by solid acid catalysts. nih.gov Access to these and other specific derivatives of the benzo[de]cyclopent[a]anthracene family allows for detailed probing of their biological mechanisms.

Environmental Occurrence, Sources, and Formation Mechanisms of Benzo De Cyclopent a Anthracene

Anthropogenic and Pyrogenic Sources of Environmental Benzo(de)cyclopent(a)anthracene

This compound, a type of polycyclic aromatic hydrocarbon (PAH), originates from both man-made (anthropogenic) and natural fire-related (pyrogenic) sources. chromatographyonline.comnih.gov These compounds are formed during the incomplete combustion of organic materials. chromatographyonline.comwikipedia.org

Incomplete Combustion Processes and Emissions Profiles

The primary source of this compound and other PAHs is the incomplete burning of organic matter. wikipedia.org This process occurs in a wide range of activities, from industrial processes to common household practices. Key sources include:

Fossil Fuel Combustion: Emissions from gasoline and diesel engines are significant contributors. regenesis.com

Coal and Wood Burning: The combustion of coal and wood, whether for industrial power generation, residential heating (like in wood stoves), or natural events like forest fires, releases these compounds. chromatographyonline.comtpsgc-pwgsc.gc.ca

Biomass Burning: The burning of other organic materials also contributes to their environmental presence. mdpi.com

Tobacco Smoke: Tobacco smoke is a known source of various PAHs, including those with carcinogenic properties. wikipedia.orgregenesis.com

The production of these compounds is particularly favored in oxygen-deficient flames at temperatures between 650 and 900 degrees Celsius. nih.gov

Industrial Processes as Emission Pathways

Several industrial activities are significant pathways for the emission of this compound and related PAHs. nih.gov These include:

Coal-Related Industries: Coal liquefaction, coal gasification, coke production, and the distillation of coal tar are major sources. nih.gov

Metal Production: Aluminum production, particularly using the Söderberg process, and the manufacturing of carbon electrodes release high levels of PAHs. tpsgc-pwgsc.gc.canih.gov

Asphalt and Creosote Production: Industries involved in producing roofing and paving materials from coal-tar pitch, as well as wood preservation using creosote, are also notable emitters. tpsgc-pwgsc.gc.canih.gov

Presence in Complex Environmental Matrices, including Smoke and Soot

This compound is typically found as part of complex mixtures in the environment, rather than as an isolated compound. tpsgc-pwgsc.gc.caepa.gov It is a component of:

Soot and Smoke: Soot and smoke from industrial and domestic sources are primary carriers of this compound. nih.gov PAHs are considered precursors to soot formation in combustion processes. mdpi.com

Coal Tar and Pitch: These materials, used in various industrial applications, contain this compound. regenesis.com

Creosote: This wood preservative is another complex mixture where this PAH can be found. regenesis.com

Studies have identified various PAHs in the particulate extracts from wood smoke, highlighting the presence of these complex compounds in everyday environmental exposures. nih.gov For instance, research on soot from the combustion of Mediterranean plant species revealed the presence of significant quantities of benzo[a]anthracene. mdpi.com

Gas-Phase and Condensed-Phase Formation Pathways of this compound

The formation of this compound and other PAHs involves intricate chemical processes that can occur in both the gas phase and condensed phases. These pathways are crucial for understanding the synthesis of these compounds in various environments, from combustion engines to interstellar space.

Radical Recombination and Reaction Dynamics in PAH Formation

The formation of complex aromatic structures like anthracene (B1667546), a related PAH, can occur through the reaction of smaller, highly reactive molecules known as radicals. uhmreactiondynamics.orgresearchgate.net Research has shown that the reaction between the 1-indenyl radical and the cyclopentadienyl (B1206354) radical can lead to the formation of anthracene and phenanthrene (B1679779). uhmreactiondynamics.orgresearchgate.net This process challenges traditional theories that radical combination only happens at specific active sites. uhmreactiondynamics.org

A key mechanism in PAH growth is the hydrogen-abstraction-vinylacetylene-addition (HAVA) pathway. researchgate.netrsc.org This barrierless mechanism is thought to be viable even at the extremely low temperatures found in molecular clouds like the Taurus Molecular Cloud-1 (TMC-1), which is as cold as 10 Kelvin. rsc.org This suggests that PAHs can form in a wider range of environments than previously thought.

Recent studies have also highlighted the importance of five-membered ring expansion mechanisms in PAH mass growth. The reaction of a methyl radical with a fluorenyl radical can lead to the formation of phenanthrene and anthracene through unconventional radical addition pathways. nih.gov This type of ring expansion is critical for converting bent PAHs into the planar nanostructures that contribute to the formation of carbonaceous nanoparticles. nih.gov

Isomerization and Rearrangement Processes during Formation

During their formation, PAHs can undergo significant isomerization and rearrangement. For example, in the reaction of the 1-indenyl and cyclopentadienyl radicals, spiroaromatic intermediates are formed. uhmreactiondynamics.org These exotic structures can then isomerize to form more stable aromatic compounds like phenanthrene and anthracene. uhmreactiondynamics.orgresearchgate.net

Furthermore, computational studies have explored the formation of benzo[a]pyrene (B130552) from chrysene (B1668918) and benzo[a]anthracene through a proposed methyl addition/cyclization (MAC) mechanism. mdpi.comnih.gov This pathway involves a series of hydrogen abstractions, methyl radical additions, hydrogen atom eliminations, ring closures, and rearrangements. mdpi.com The energetic landscape of these reactions indicates that multiple pathways are feasible, with the most stable structures being formed through the benzo[a]anthracene route. nih.govepa.gov

Computational Modeling of PAH Growth Mechanisms

The formation and growth of polycyclic aromatic hydrocarbons (PAHs), including complex structures like this compound, are critical areas of research, particularly in high-temperature processes such as combustion. Computational modeling provides essential insights into the mechanisms governing their formation. A key component of these models is the accurate estimation of thermochemical properties for the various molecular species involved.

Predictive models for PAH formation rely heavily on the thermochemical parameters of the molecules in the reaction network. Thermodynamic consistency within these models necessitates that reverse rate constants are calculated from forward rate constants and equilibrium constants. The latter are derived directly from the thermochemical properties of the reactants and products. Therefore, the availability of accurate thermochemical data is paramount for the reliability of these computational models.

For this compound (C₂₀H₁₂), a PAH containing a five-membered ring, thermochemical properties have been estimated using computational chemistry methods. One significant approach involves the use of density functional theory (DFT), specifically the B3LYP method, which is a hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. epa.gov Such methods are known to produce reliable optimized geometries and provide good results for various chemical properties. epa.gov

Research conducted at the Massachusetts Institute of Technology (MIT) and compiled by the National Institute of Standards and Technology (NIST) provides estimated values for the standard enthalpy of formation (ΔH°f,st) for this compound. studylib.netmit.edunist.gov These estimations are crucial for modeling the growth of larger aromatic molecules and understanding their stability.

Below is a table summarizing the estimated thermochemical data for this compound based on computational methods.

| Property | Value | Unit |

| Formula | C₂₀H₁₂ | |

| Estimated Standard Enthalpy of Formation (ΔH°f,st) | 95.7 | kcal/mol |

| Estimated Standard Enthalpy of Formation (ΔH°f,st) | 99.7 | kcal/mol |

| Note: Different estimation methods or basis sets within the computational models can lead to variations in the calculated values, as reflected in the table. studylib.net |

These computationally derived thermochemical values serve as vital input for kinetic models that simulate the formation pathways of complex PAHs in environments like combustion flames.

Environmental Distribution and Relative Abundance in PAH Mixtures

Polycyclic aromatic hydrocarbons are typically found in the environment as complex mixtures rather than as individual compounds. nist.gov These mixtures are generated from both natural and anthropogenic sources of incomplete combustion. While this compound is recognized as a PAH of environmental interest and is included in comprehensive PAH structure indices, specific data on its environmental distribution and relative abundance within these mixtures are not widely available in the surveyed literature. nist.gov

PAHs are known to be hydrophobic and thermodynamically stable, which leads to their persistence and accumulation in the environment. nist.gov They enter the environment through various pathways, including atmospheric deposition and direct release into water and soil. nist.gov However, most environmental monitoring programs focus on a specific list of priority PAHs, which may not always include less common isomers like this compound.

Consequently, while it is plausible that this compound is present in environmental samples alongside other PAHs of similar molecular weight, detailed quantitative studies documenting its concentration levels in different environmental compartments (air, water, soil, sediment) and its specific contribution to the total PAH burden are limited. Its inclusion in lists of suspected carcinogens underscores the importance of developing analytical methods for its detection and quantification in the environment.

Information Scarcity Precludes Detailed Analysis of this compound

A comprehensive review of scientific literature and environmental databases reveals a significant lack of specific data on the environmental fate and transport dynamics of the chemical compound this compound. While general information regarding polycyclic aromatic hydrocarbons (PAHs) as a class is abundant, detailed research findings and quantifiable data for this particular compound are insufficient to construct a thorough and scientifically accurate article based on the requested outline.

This compound is a polycyclic aromatic hydrocarbon with the chemical formula C₂₂H₁₄. ontosight.ai Like other PAHs, it is formed during the incomplete combustion of organic materials and is recognized for its potential carcinogenic properties. ontosight.ai However, specific research into its behavior in the environment, including its atmospheric transport, partitioning in soil and water, and degradation pathways, is not extensively documented in publicly accessible sources. The current body of research appears to be focused on broader categories of PAHs or more commonly studied individual compounds such as benzo(a)pyrene and benzo(a)anthracene.

The available information indicates that studies on this compound are ongoing to better understand its environmental impact and toxicological profile. ontosight.ai Without dedicated studies on this specific compound, providing detailed and accurate information on its environmental half-life, adsorption coefficients, volatilization rates, and biodegradation metabolites is not possible.

Due to these limitations and the strict requirement to focus solely on this compound, it is not feasible to generate the requested article with the specified level of detail and scientific accuracy for each subsection of the provided outline. Any attempt to do so would necessitate extrapolating from data on other, different PAHs, which would violate the core instructions of the request.

Further research and publication of studies specifically investigating the environmental dynamics of this compound are required before a comprehensive and authoritative article on this subject can be written.

Environmental Fate and Transport Dynamics of Benzo De Cyclopent a Anthracene

Degradation and Transformation Pathways in Environmental Systems

Bioavailability and Uptake Mechanisms in Environmental Organisms and Plants (e.g., plant tissue culture studies)

The bioavailability of PAHs in the environment is a critical factor governing their potential to be taken up by living organisms. It is generally influenced by the compound's physicochemical properties, such as its water solubility and octanol-water partition coefficient (Kow), as well as environmental conditions like soil organic matter content, sediment composition, and the presence of other organic compounds. For other PAHs, it has been established that their strong adsorption to soil and sediment particles can significantly limit their availability for uptake by organisms.

In the absence of specific studies on Benzo(de)cyclopent(a)anthracene, general principles of PAH uptake in organisms and plants can be considered, though it must be emphasized that these are not specific findings for the compound .

Uptake in Environmental Organisms:

For aquatic organisms, the primary routes of exposure to PAHs are through direct uptake from contaminated water across respiratory surfaces (gills) and ingestion of contaminated food and sediment particles. The efficiency of uptake is related to the organism's physiology and the bioavailability of the specific PAH.

Uptake in Plants:

In terrestrial and aquatic plants, the uptake of PAHs can occur through several pathways:

Root Uptake: For many PAHs, uptake from the soil via the root system is a significant pathway. The extent of this uptake is often correlated with the compound's concentration in the soil pore water.

Foliar Uptake: Atmospheric deposition of PAHs onto leaf surfaces can also be a major route of contamination for terrestrial plants.

Once inside the plant, the translocation of PAHs from the roots to other parts of the plant, such as the shoots and leaves, is often limited, particularly for higher molecular weight PAHs.

Plant Tissue Culture Studies:

Plant tissue culture studies provide a controlled environment to investigate the uptake, translocation, and metabolism of contaminants without the confounding factors of the soil matrix. Such studies on other PAHs, like Benzo(a)anthracene, have demonstrated that plants can take up these compounds from a sterile medium, with accumulation often being higher in the roots than in the shoots. These studies also allow for the investigation of the plant's metabolic response to the contaminant. However, specific plant tissue culture research on this compound is not currently documented in available scientific literature.

Data Tables

Due to the lack of specific research on this compound, no data tables with research findings can be provided.

Mechanisms of Biological Activity of Benzo De Cyclopent a Anthracene and Its Metabolites

Mutagenicity and Structure-Activity Relationships (SARs)

Influence of Benzoannulation and Cyclopentane (B165970) Ring on Mutagenic Potential:Without experimental data, any discussion on the structure-activity relationship of Benzo(de)cyclopent(a)anthracene remains speculative and would require extrapolation from related compounds, which is outside the scope of the user's instructions.

A single entry in the Registry of Toxic Effects of Chemical Substances (RTECS) indicates a toxic dose for this compound in mice, but this does not provide the mechanistic details required to populate the requested article structure.

Therefore, a thorough and scientifically accurate article focusing solely on the mechanisms of biological activity of this compound and its metabolites, as per the provided outline, cannot be generated at this time. Further experimental research on this specific compound is needed to provide the necessary data.

Mutagenicity in Non-Mammalian Models (e.g., Drosophila)

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the mutagenic potential of this compound in the non-mammalian model organism Drosophila melanogaster. Extensive searches of toxicological and genetic databases have not yielded specific studies investigating the mutagenicity of this particular polycyclic aromatic hydrocarbon (PAH) in this model system.

While Drosophila melanogaster is a widely utilized and well-validated model for in vivo genotoxicity testing, particularly through assays such as the Somatic Mutation and Recombination Test (SMART), research has predominantly focused on other PAHs. These studies have been instrumental in elucidating the mutagenic and recombinogenic activity of various environmental pollutants. However, direct experimental data on this compound's ability to induce genetic mutations, chromosomal aberrations, or other genotoxic effects in Drosophila is not present in the reviewed literature.

Consequently, due to the absence of research findings, no data tables or detailed experimental results on the mutagenicity of this compound in Drosophila can be provided at this time. Further research is required to determine the potential genotoxic profile of this compound in this important non-mammalian model.

Advanced Analytical Methodologies for Benzo De Cyclopent a Anthracene Research

Extraction and Sample Preparation Techniques for Diverse Matrices

The initial and one of the most critical stages in the analysis of Benzo(de)cyclopent(a)anthracene is its extraction from the sample matrix. The choice of extraction technique is dictated by the nature of the sample (e.g., soil, sediment, water, biological tissues) and the physicochemical properties of the analyte.

Soxhlet extraction is a widely employed and benchmark technique for the extraction of polycyclic aromatic hydrocarbons (PAHs), including this compound, from solid samples such as soil and sediment nih.gov. This method involves the continuous washing of the sample with a suitable solvent in a specialized apparatus. The sample is placed in a thimble, and the solvent is heated, vaporized, and then condensed, allowing it to drip back onto the sample, thereby extracting the target analytes nih.gov.

While effective, traditional Soxhlet extraction can be time-consuming and require large volumes of organic solvents. To address these limitations, automated Soxhlet extraction methods have been developed. These improved systems often combine boiling and rinsing steps, which significantly reduces the extraction time and solvent consumption nih.gov. Despite the development of newer techniques, Soxhlet extraction remains a preferred method due to its robustness and the comparability of its results with other extraction methods nih.gov.

Table 1: Comparison of Extraction Methods for PAHs

| Feature | Soxhlet Extraction | Automated Soxhlet Extraction |

| Principle | Continuous solid-liquid extraction with solvent reflux | Combination of boiling, rinsing, and solvent recovery |

| Extraction Time | Long (hours to days) | Reduced (typically a few hours) |

| Solvent Consumption | High | Reduced |

| Automation | Manual | Automated |

| Efficiency | High, considered a benchmark | High, comparable to traditional Soxhlet |

Following extraction, the resulting extract often contains a complex mixture of co-extracted substances, such as lipids, pigments, and other organic matter, which can interfere with the subsequent analysis of this compound. Therefore, a cleanup step is essential to remove these interfering compounds.

Commonly used cleanup techniques for PAH analysis involve solid-phase extraction (SPE) with various sorbents. These sorbents are selected based on their ability to retain interfering compounds while allowing the target PAHs to pass through.

Silica Gel and Alumina: These are polar sorbents widely used for the cleanup of PAH extracts. They effectively remove polar interferences.

Florisil: A magnesium silicate-based sorbent, Florisil is also employed for the cleanup of complex samples.

Magnesium Oxide (MgO) Microspheres: A novel SPE sorbent, MgO microspheres have demonstrated excellent performance in the selective cleanup of complex matrices for the analysis of benzo[a]pyrene (B130552), a related PAH. This method effectively removes interferences from lipids, sulfur, pigments, and other persistent organic pollutants nih.gov.

The selection of the appropriate sorbent and elution solvents is critical for achieving high recovery of this compound and efficient removal of matrix interferences nih.gov.

To ensure the accuracy and reliability of the analytical results, internal and surrogate standards are incorporated into the analytical workflow. These standards are compounds that are chemically similar to the target analyte but are not naturally present in the sample.

Surrogate Standards: These are added to the sample before extraction and are used to monitor the efficiency of the entire sample preparation process, including extraction and cleanup. Deuterated PAHs are commonly used as surrogate standards mdpi.com.

Internal Standards: These are added to the sample extract just before instrumental analysis. They are used to correct for variations in instrument response and injection volume. Deuterated analogs of PAHs, such as deuterated anthracene (B1667546), are often employed as internal standards nih.gov.

The use of isotopically labeled standards, particularly in conjunction with mass spectrometry, is a powerful approach for achieving accurate quantification, as it allows for the correction of both matrix effects and variations in analytical performance lcms.cznih.gov.

Table 2: Examples of Deuterated Standards Used in PAH Analysis

| Standard Type | Compound |

| Surrogate Standard | Deuterated Benzo[a]anthracene |

| Internal Standard | Deuterated Anthracene |

| Internal Standard | Deuterated Chrysene (B1668918) |

| Internal Standard | Deuterated Perylene |

Chromatographic Separation Techniques

After extraction and cleanup, the sample extract is subjected to chromatographic separation to isolate this compound from other PAHs and remaining matrix components.

Capillary Gas Chromatography (GC), often coupled with a mass spectrometer (MS), is a powerful technique for the separation and identification of PAHs. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid stationary phase coated on the inner wall of a long, narrow capillary column.

For the analysis of this compound and its isomers, the selection of the GC column is crucial. A DB-5 column, which has a (5%-phenyl)-methylpolysiloxane stationary phase, has been used for the analysis of cyclopentafused isomers of benz(a)anthracene (B33201) in wood smoke nih.gov. Other commonly used columns for PAH analysis include the Rtx-35 and Rxi-PAH columns shimadzu.comshimadzu.com.

The temperature program of the GC oven is carefully optimized to achieve the desired separation of the complex mixture of PAHs. A typical temperature program involves an initial hold at a lower temperature, followed by a gradual increase to a higher final temperature shimadzu.com.

Table 3: Example GC-MS Parameters for PAH Analysis

| Parameter | Value |

| Column | Rtx-35 (30 m x 0.32 mm I.D., 0.25 µm film thickness) shimadzu.com |

| Injection Mode | Splitless shimadzu.com |

| Inlet Temperature | 300°C shimadzu.com |

| Oven Program | 90°C (2 min hold), then 5°C/min to 320°C (12 min hold) shimadzu.com |

| Carrier Gas | Helium shimadzu.com |

| Detector | Mass Spectrometer (MS) shimadzu.com |

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the analysis of PAHs, including this compound. HPLC is particularly well-suited for the analysis of less volatile and thermally labile PAHs. Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is the most common mode for PAH separation.

A Pinnacle II PAH analytical column is an example of a column used for the separation of PAHs chromatographyonline.com. The mobile phase typically consists of a mixture of acetonitrile and water, and a gradient elution program is often employed to effectively separate the wide range of PAHs present in a sample mdpi.comdtic.mil.

Fluorescence detection (FLD) is commonly used with HPLC for the analysis of PAHs because many of these compounds are naturally fluorescent, providing high sensitivity and selectivity mdpi.comchromatographyonline.com. The excitation and emission wavelengths can be optimized for specific PAHs to enhance detection chromatographyonline.com.

Table 4: Example HPLC-FLD Parameters for PAH Analysis

| Parameter | Value |

| Column | Pinnacle II PAH (150 mm x 4.6 mm, 4 µm) chromatographyonline.com |

| Mobile Phase A | 5% Tetrahydrofuran in Water chromatographyonline.com |

| Mobile Phase B | Acetonitrile chromatographyonline.com |

| Gradient | 0 min/80% B, 8 min/95% B, 9 min/80% B, 11 min/80% B chromatographyonline.com |

| Flow Rate | 1.5 mL/min chromatographyonline.com |

| Detector | Fluorescence Detector (FLD) chromatographyonline.com |

Theoretical and Computational Investigations of Benzo De Cyclopent a Anthracene

Electronic Structure Studies and Molecular Orbital Theory

The electronic structure of a PAH is fundamental to its chemical behavior, including its stability, reactivity, and spectral properties. For CP-PAHs like Benzo(de)cyclopent(a)anthracene, the presence of a five-membered ring introduces unique electronic features compared to PAHs composed solely of six-membered rings. thieme-connect.de

Molecular Orbital (MO) theory is a cornerstone for understanding these properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical parameter that influences the molecule's electronic absorption and emission spectra and its kinetic stability. rsc.org

Computational studies on CP-PAHs have shown that the five-membered ring can significantly alter the electronic distribution and orbital energies. thieme-connect.de Density Functional Theory (DFT) is a widely used quantum chemical method for these calculations. The choice of the functional within DFT is crucial for obtaining accurate results. For instance, a comparative study on eight CP-PAHs evaluated the performance of six different functionals. The results indicated that the B3LYP functional is particularly effective for calculating the HOMO and LUMO energies of CP-PAHs, with a mean absolute error of just 0.14 eV. chemrxiv.org For predicting absorption spectra, time-dependent DFT (TD-DFT) calculations, specifically using the CAM-B3LYP functional with a B3LYP optimized geometry, have been shown to be the most accurate. chemrxiv.org

These computational approaches reveal that many CP-PAHs possess unique electronic characteristics, such as small HOMO-LUMO gaps, which make them promising candidates for use as electron acceptors in organic electronic devices. rsc.orgchemrxiv.org

Table 1: Performance of DFT Functionals for Predicting Electronic Properties of CP-PAHs

This table summarizes the mean absolute error (MAE) of different DFT functionals in calculating HOMO and LUMO energies for a set of cyclopenta-fused polycyclic aromatic hydrocarbons, as reported in computational studies. chemrxiv.org

| Functional | MAE for HOMO Energy (eV) | MAE for LUMO Energy (eV) |

| B3LYP | 0.14 | 0.14 |

| CAM-B3LYP | 0.20 | 0.18 |

| HSEH1PBE | 0.18 | 0.16 |

| PBE | 0.35 | 0.25 |

| TPSS | 0.30 | 0.22 |

| HCTH | 0.32 | 0.23 |

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

DFT is not only used to study static electronic properties but is also a powerful tool for elucidating complex reaction mechanisms. For PAHs, a critical area of investigation is their metabolic activation to carcinogenic species. This process often involves the formation of epoxides and subsequent opening of the epoxide ring to form highly reactive carbocations that can bind to DNA. conicet.gov.ardntb.gov.ua

DFT studies on CP-PAHs have been conducted to understand the structure-reactivity relationships of their oxidized metabolites. researchgate.net These studies examine epoxidation at various positions on the molecule to determine the most stable epoxide isomers. The calculations point to the unsaturated five-membered ring as a key factor in the reactivity of these compounds. researchgate.net By modeling the subsequent steps, such as protonation of the epoxide and ring-opening, researchers can analyze the relative energies and stabilities of the resulting carbocations. dntb.gov.ua

To fully understand a reaction mechanism, it is essential to map the potential energy surface that connects reactants, transition states, intermediates, and products. DFT calculations are employed to locate the geometry of transition states and calculate their energies. This information allows for the construction of detailed energy profiles for each step of the reaction.

For the metabolic activation of CP-PAHs, computational studies compare the relative energies of carbocations formed from different epoxide precursors. dntb.gov.ua The stability of these carbocations is a key indicator of their potential to react with biological macromolecules. The reported bioactivity of many highly mutagenic CP-PAHs has been shown to correlate with their calculated relative carbocation stabilities, validating the computational models. researchgate.net These energy profiles provide a quantitative understanding of why certain pathways are favored and why some isomers are more potent carcinogens than others.

Beyond their biological reactivity, computational chemistry is also used to investigate the formation of PAHs and their isomers in high-temperature environments like combustion processes and tobacco pyrolysis. researchgate.netnih.gov These studies are crucial for understanding the generation of environmental pollutants.

Computational models can explore various reaction pathways, such as the Hydrogen-Abstraction-C2H2-Addition (HACA) mechanism or methyl addition/cyclization reactions, that lead to the growth of larger PAHs. For instance, studies have identified specific CP-PAHs, like cyclopenta(def)phenanthrene, as important intermediates that appear just before the formation of soot particles in flames. researchgate.net DFT calculations can determine the thermodynamics and kinetics of these formation and isomerization reactions, helping to build comprehensive models of soot formation and PAH pollution.

Molecular Dynamics Simulations of Biological Interactions

While quantum mechanics methods like DFT are excellent for studying the details of chemical reactions, they are computationally too expensive for simulating the behavior of large biological systems over time. This is where molecular dynamics (MD) simulations become essential. MD uses classical mechanics to simulate the movements and interactions of atoms in a system, such as a PAH interacting with a segment of DNA. nih.gov

In the context of this compound and other CP-PAHs, a key application of MD is to study the behavior of a PAH-DNA adduct. After a reactive metabolite of the PAH, such as a carbocation, forms a covalent bond with a DNA base, MD simulations can reveal how this damage affects the structure and dynamics of the DNA double helix. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For PAHs, QSAR models are frequently developed to predict carcinogenic potency. researchgate.net These models are valuable for screening large numbers of compounds and prioritizing them for further toxicological testing.

A QSAR model is built by first calculating a set of molecular descriptors for each compound in a training set. These descriptors are numerical values that represent different aspects of the molecule's structure and properties (e.g., electronic, thermodynamic, topological). For PAHs, relevant descriptors often include energies derived from DFT calculations, such as the energy of epoxide formation or the stability of carbocation intermediates. researchgate.net

Once the descriptors are calculated, statistical methods are used to build a mathematical model that links the descriptors to the known biological activity (e.g., carcinogenic, non-carcinogenic). The resulting model can then be used to predict the activity of new or untested compounds, such as this compound. The validity of a QSAR model is assessed using a test set of compounds not used in building the model, with its performance measured by statistical metrics like accuracy, sensitivity, and specificity. nih.gov

Table 2: Example Descriptor Types for PAH Carcinogenicity QSAR Models

This table lists descriptor categories that are commonly used in the development of QSAR models to predict the biological activity of polycyclic aromatic hydrocarbons. nih.govresearchgate.net

| Descriptor Category | Examples | Relevance |

| Thermodynamic | Heat of formation, Epoxide and carbocation stability energies | Relates to the ease of metabolic activation. |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Governs reactivity and intermolecular interactions. |

| Topological | Molecular connectivity indices, Shape indices | Encodes information about size, shape, and branching. |

| Structural | Presence of specific substructures (e.g., bay region) | Identifies known structural alerts for toxicity. |

Future Research Directions and Emerging Applications in Chemical and Materials Science

Elucidation of Unexplored Metabolic Pathways and Stereochemical Specificities

The metabolic activation of polycyclic aromatic hydrocarbons (PAHs) is a critical step in their carcinogenesis, primarily mediated by cytochrome P450 (CYP) enzymes. nih.govpurdue.edu These enzymes convert PAHs into reactive metabolites, such as dihydrodiol epoxides, which can bind to DNA and initiate tumorigenesis. nih.govoup.com For non-alternant PAHs like benzo(de)cyclopent(a)anthracene, which contain fused rings other than six-membered benzene (B151609) rings, the specifics of these metabolic pathways are not fully elucidated. researchgate.net

Future research must focus on identifying the specific CYP isoforms responsible for the metabolism of this compound. While CYP1A1 and CYP1B1 are known to be major players in the activation of many PAHs, the contribution of other isoforms like CYP3A4 is also being explored. nih.govmdpi.com Understanding the stereochemical specificities of these enzymatic reactions is paramount. The spatial arrangement of atoms in the resulting metabolites can drastically affect their biological activity. Studies on related compounds, such as 7-methylbenz[a]anthracene (B135024), have shown that metabolism is highly stereoselective, producing specific enantiomers of dihydrodiol metabolites. nih.gov Determining the absolute configurations of the metabolites of this compound is a key challenge that will require advanced analytical techniques.

Furthermore, the role of phase II enzymes, such as UDP-glycosyltransferases (UGTs), in the detoxification of this compound metabolites needs thorough investigation. nih.gov Genetic variations in these enzymes could influence an individual's susceptibility to the harmful effects of this compound. nih.gov Research into the metabolic pathways in different tissues and species will also be crucial, as metabolic profiles can vary significantly. nih.govnih.gov

| Enzyme Family | Role in PAH Metabolism | Key Research Questions for this compound |

| Cytochrome P450 (CYP) | Phase I: Catalyzes the initial oxidation of PAHs to form reactive epoxides and other intermediates. nih.govnih.gov | Which specific CYP isoforms (e.g., CYP1A1, CYP1B1, CYP3A4) are primarily responsible for its metabolism? What are the precise stereochemical outcomes of these reactions? |

| Epoxide Hydrolase (EH) | Phase I: Converts reactive epoxide intermediates into trans-dihydrodiols. purdue.edu | How does the activity of EH influence the balance between detoxification and activation pathways for this compound? |

| UDP-Glycosyltransferases (UGT) | Phase II: Detoxifies PAH metabolites by conjugating them with sugar molecules, increasing water solubility for excretion. nih.gov | What is the efficiency of UGTs in detoxifying this compound metabolites? Do genetic variants of UGTs affect its clearance? |

| Aldo-Keto Reductases (AKR) | Alternative pathway: Can convert PAH trans-dihydrodiols to reactive o-quinones. researchgate.net | Does the AKR pathway represent a significant route of metabolic activation for this compound? |

Development of Novel Synthetic Routes to Facilitate Isomer-Specific Research

The availability of pure, isomerically specific samples of this compound is a significant bottleneck for in-depth biological and material science investigations. Current synthetic methodologies often produce complex mixtures that are difficult and costly to separate, hindering progress. Future research must prioritize the development of novel, efficient, and stereoselective synthetic routes.

One promising approach involves the application of modern organometallic catalysis to achieve high regioselectivity in the construction of the complex polycyclic framework. Another avenue is the exploration of photochemical or electrochemical methods to induce specific cyclization reactions. Computational chemistry can play a vital role in this area by predicting reaction pathways and identifying promising synthetic strategies, such as the methyl addition/cyclization (MAC) mechanism proposed for the formation of other PAHs. mdpi.com The development of modular synthetic approaches, where different fragments of the molecule can be assembled in a controlled manner, would be particularly valuable for creating a library of derivatives for structure-activity relationship studies.

Advanced Computational Modeling for Predictive Toxicology and Environmental Fate

Advanced computational modeling offers a powerful and cost-effective tool to predict the toxicological properties and environmental fate of this compound. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features of this and related PAHs with their carcinogenic and mutagenic potential. These models can help prioritize which compounds and isomers warrant further experimental testing.

Future computational work should focus on:

Molecular Docking Simulations: To predict how this compound and its metabolites interact with the active sites of metabolic enzymes like CYPs and nuclear receptors.

Quantum Mechanical Calculations: To understand the electronic properties of the molecule and its metabolites, which are crucial for their reactivity and ability to form DNA adducts.

Environmental Fate Modeling: To simulate the transport, distribution, and degradation of this compound in various environmental compartments like air, water, and soil. This can help in assessing its persistence and potential for bioaccumulation.

These computational approaches, when combined with experimental data, will provide a more comprehensive understanding of the risks associated with this compound exposure.

Potential Applications in Organic Electronics and Advanced Materials

The unique structure of this compound, featuring a five-membered ring fused to a larger aromatic system, imparts interesting electronic and photophysical properties. These characteristics make it and its derivatives attractive candidates for applications in the field of organic electronics and advanced materials. The extended π-conjugated system can facilitate efficient charge transport, which is a key requirement for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Future research in this area should explore:

Synthesis of Derivatives: The targeted synthesis of this compound derivatives with specific functional groups to tune their electronic properties (e.g., electron-donating or electron-withdrawing groups) and enhance their performance in electronic devices.

Material Characterization: A thorough investigation of the optical and electrical properties of these new materials, including their absorption and emission spectra, charge carrier mobility, and stability.

Device Fabrication and Testing: The incorporation of these novel materials into prototype electronic devices to evaluate their performance and potential for real-world applications.

The development of high-performance organic electronic materials from this compound-based structures could lead to advancements in flexible displays, low-cost solar cells, and other next-generation technologies.

Role in Understanding Broader PAH Chemistry and Environmental Contamination

Studying this compound provides valuable insights into the broader chemistry and environmental behavior of the entire class of PAHs. As a non-alternant PAH, its properties can differ significantly from the more extensively studied alternant PAHs (which only contain six-membered rings). researchgate.net

Key areas where research on this compound can contribute to a wider understanding include:

Formation Mechanisms: Investigating its formation during combustion processes can help refine models of PAH emissions from various sources, such as vehicle exhaust and industrial activities. nih.gov

Atmospheric Chemistry: Studying its reactions in the atmosphere can improve our understanding of the formation of secondary organic aerosols and other air pollutants.

Environmental Monitoring: Developing analytical methods for its detection can enhance our ability to monitor PAH contamination in the environment and assess human exposure. nih.gov

By comparing the toxicological and environmental profiles of this compound with other PAHs, scientists can develop more comprehensive and accurate risk assessment frameworks for this important class of environmental contaminants.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Benzo[de]cyclopent[a]anthracene in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use Class I, Type B biological safety hoods during handling to minimize airborne exposure .

- PPE : Wear gloves (Polyvinyl Alcohol or Viton®), lab coats (DuPont Tyvek®), and eye protection. Avoid skin contact due to carcinogenic risks .

- Storage : Store in tightly sealed containers in cool, ventilated areas away from oxidizing agents (e.g., peroxides, chlorates) .

- Decontamination : Use HEPA-filter vacuums or wet methods for cleanup; dry sweeping is prohibited .

Q. How does Benzo[de]cyclopent[a]anthracene’s molecular structure influence its environmental persistence?

- Methodological Answer :

- The compound’s fused aromatic rings and hydrophobicity (log Kow ~6.3) drive strong adsorption to sediments and organic matter, leading to long-term environmental retention .

- Studies recommend using isotope dilution GC-MS to track degradation pathways in soil/water systems, accounting for photolysis and microbial transformation rates .

Q. What regulatory guidelines govern occupational exposure limits for this compound?

- Methodological Answer :

- ACGIH classifies it as a confirmed human carcinogen (A1), with no established Threshold Limit Value (TLV). Monitoring via NIOSH Method 5506 (HPLC/fluorescence) is advised .

- Biological Exposure Indices (BEIs) for urinary metabolites (e.g., 1-hydroxypyrene) are used to assess systemic uptake .

Advanced Research Questions

Q. How can researchers resolve contradictions in PAH quantification data across plant matrices?

- Methodological Answer :

- Sample Preparation : Avoid polypropylene tubes due to PAH adsorption; use glass or PTFE containers. Prefer vacuum evaporation over nitrogen blowdown to minimize analyte loss .

- Validation : Cross-validate results using HPLC-FLD and GC-MS. For example, PAH4 (BaA, CHR, BbF, BaP) recovery rates should exceed 80% with RSD <15% in spiked matrices .

- Data Harmonization : Apply EU PAH priority lists (PAH8, PAH4) to standardize reporting and improve cross-study comparability .

Q. What experimental designs optimize the study of Benzo[de]cyclopent[a]anthracene’s photophysical properties for optoelectronic applications?

- Methodological Answer :

- Spectral Analysis : Use time-resolved fluorescence spectroscopy to characterize excited-state dynamics in thin-film OLED prototypes .

- Computational Modeling : Combine DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental UV-Vis spectra to predict charge-transfer efficiencies .

- Environmental Stability Testing : Expose films to controlled humidity/UV radiation and monitor degradation via Raman spectroscopy .

Q. How can sediment quality guidelines (SQGs) for this compound be refined in ecotoxicological risk assessments?

- Methodological Answer :

- Field Data Integration : Compare ISQG (Interim Sediment Quality Guideline) thresholds (e.g., 31.7 µg/kg for freshwater) with site-specific PAH mixtures using toxicity equivalence factors (TEFs) .

- Benthic Bioassays : Conduct in situ tests with Chironomus dilutus to correlate BaA sediment concentrations with sublethal effects (e.g., growth inhibition) .

Q. What advanced chromatographic techniques improve separation of co-eluting PAHs in complex matrices?

- Methodological Answer :

- GC×GC-TOFMS : Employ two-dimensional gas chromatography with a DB-5 × BPX-50 column set to resolve overlaps (e.g., BaA vs. chrysene) .

- HPLC-CPC : Use centrifugal partition chromatography with heptane/ACN gradients for preparative isolation of PAHs from coal tar extracts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.